2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
Description
Significance of Carbohydrate Lactones as Chiral Synthons in Organic Synthesis
Carbohydrate lactones, cyclic esters derived from aldonic acids, are highly esteemed as chiral synthons in organic synthesis. Their inherent chirality, derived from the parent sugar, provides a readily available source of stereochemical information that can be transferred to new, more complex molecules. The lactone functionality itself is a versatile chemical handle, susceptible to a variety of transformations. For instance, nucleophilic attack at the carbonyl carbon can lead to the formation of C-glycosides, a class of compounds where the anomeric hydroxyl group is replaced by a carbon-based substituent. These C-nucleosides are often more stable towards enzymatic cleavage than their O- or N-glycoside counterparts, making them attractive targets for the development of antiviral and anticancer agents. Furthermore, the reduction of the lactone can yield either lactols (hemiacetals) or, with stronger reducing agents, ring-opened polyhydroxylated chains, both of which are valuable intermediates for further synthetic manipulations. The rigid, cyclic nature of the lactone also helps to control the stereochemical outcome of reactions at adjacent chiral centers.
Role of Protecting Group Strategies in Complex Carbohydrate Synthesis
The multiple hydroxyl groups present in carbohydrates exhibit similar reactivity, posing a significant challenge for regioselective chemical transformations. Consequently, protecting group chemistry is a cornerstone of glycoscience, enabling chemists to mask certain hydroxyl groups while leaving others available for reaction. An effective protecting group strategy is crucial for the successful synthesis of complex oligosaccharides and other carbohydrate-derived molecules. The choice of protecting group is dictated by its stability under a range of reaction conditions and the ease and selectivity of its removal.
Benzyl (B1604629) Ethers as Persistent Protecting Groups in Glycoscience
Among the various protecting groups employed in carbohydrate chemistry, benzyl ethers (Bn) are one of the most widely used for the "persistent" protection of hydroxyl groups. ias.ac.inclearsynth.com Their popularity stems from their remarkable stability across a broad spectrum of reaction conditions, including acidic and basic media, as well as many oxidation and reduction reactions. researchgate.net This robustness allows for extensive chemical modifications at other positions of the carbohydrate scaffold without disturbing the protected hydroxyls.
Benzyl ethers are typically introduced by Williamson ether synthesis, reacting the free hydroxyl group with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base such as sodium hydride. ias.ac.in The removal of benzyl ethers is most commonly achieved through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst), a mild method that generally does not affect other common protecting groups like esters or acetals. ias.ac.in This orthogonality is a key feature that allows for a stepwise deprotection strategy in the synthesis of complex molecules.
Contextualization of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone as an Advanced Chiral Building Block
This compound serves as a quintessential example of an advanced chiral building block where the inherent stereochemistry of the carbohydrate is locked in a reactive conformation, and the hydroxyl groups are masked with robust protecting groups. The specific arrangement of the benzyl ethers on the D-arabino scaffold pre-organizes the molecule for stereoselective transformations.
A significant context for the importance of this particular protected lactone is its potential role as an intermediate or a stereoisomeric impurity in the synthesis of antiviral drugs like Remdesivir. While the initial synthesis of Remdesivir by Gilead Sciences utilized the corresponding D-ribono-lactone, the D-arabino isomer, identified by the synonym NSJ-Remdesivir-RS003, highlights the critical importance of stereochemistry in the synthesis of such complex nucleoside analogues. clearsynth.comnih.gov The stereochemical configuration at each carbon of the furanose ring is crucial for the final biological activity of the target molecule. The synthesis of C-nucleosides often involves the addition of a nucleophilic heterocycle to a protected sugar lactone. The facial selectivity of this addition is influenced by the stereochemistry of the lactone and its protecting groups, making the choice between a D-ribono and a D-arabino starting material a critical design element in the synthetic route. Therefore, this compound is not just a protected sugar, but a highly tailored building block designed for advanced applications in medicinal chemistry and the synthesis of complex natural products.
Compound Information
| Compound Name | IUPAC Name |
| This compound | (3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one |
| D-arabinonic acid γ-lactone | (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)dihydrofuran-2-one |
| Benzyl bromide | (Bromomethyl)benzene |
| Benzyl chloride | (Chloromethyl)benzene |
| Sodium hydride | Sodium hydride |
| Remdesivir | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f] ias.ac.inclearsynth.comsigmaaldrich.comtriazin-7-yl)-5-cyano-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-phenoxy-phosphoryl]amino]propanoate |
| D-ribono-lactone | (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)dihydrofuran-2-one |
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₂₆O₅ |
| Molecular Weight | 418.48 g/mol |
| CAS Number | 14233-64-8 |
| Appearance | White to light brown powder |
| Synonyms | NSJ-Remdesivir-RS003 |
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-SDHSZQHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,5 Tri O Benzyl D Arabino 1,4 Lactone
Derivation from D-Arabinose and its Protected Forms
The most direct and widely employed route to 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone begins with the monosaccharide D-arabinose. This pathway involves two critical stages: the exhaustive benzylation of the hydroxyl groups at positions 2, 3, and 5, and the subsequent oxidation of the resulting protected arabinofuranose to form the target γ-lactone.
Oxidation Pathways for Lactone Ring Formation from Aldose Derivatives
The final and critical step in the synthesis is the oxidation of the cyclic hemiacetal, 2,3,5-tri-O-benzyl-D-arabinofuranose, to the corresponding this compound. This transformation requires an oxidizing agent that is selective for the anomeric hydroxyl group and is compatible with the acid-sensitive benzyl (B1604629) ether protecting groups. Several mild oxidation systems are well-suited for this purpose.
DMSO-Based Oxidations: Dimethyl sulfoxide (B87167) (DMSO)-based oxidation systems are widely used for the conversion of alcohols to carbonyl compounds under mild conditions. These methods are generally tolerant of a wide array of functional groups, including benzyl ethers.
Swern Oxidation: This method employs oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by the addition of the alcohol and a hindered base like triethylamine. The reaction is typically conducted at very low temperatures (-78 °C).
Parikh-Doering Oxidation: A variation of the DMSO-based oxidation, this procedure utilizes a sulfur trioxide pyridine (B92270) complex (SO₃·py) as the activating agent for DMSO. A key advantage of the Parikh-Doering oxidation is that it can often be performed at temperatures ranging from 0 °C to room temperature, making it operationally simpler than the Swern oxidation.
Chromium-Based Reagents: Certain chromium(VI) reagents are effective for the oxidation of hemiacetals to lactones under non-acidic conditions.
Pyridinium Dichromate (PDC): PDC is a milder and less acidic alternative to other chromium-based oxidants. In a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂), PDC typically oxidizes primary alcohols to aldehydes. However, it is also effective for the oxidation of hemiacetals to lactones without significant side reactions involving the benzyl ethers.
Ruthenium-Based Reagents: Catalytic systems based on ruthenium have also proven effective for the oxidation of protected carbohydrates.
Tetrapropylammonium Perruthenate (TPAP) with a Co-oxidant: A catalytic amount of TPAP in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine-N-oxide (NMO), provides a mild and efficient system for the oxidation of alcohols. This method has been successfully applied to the synthesis of protected glucono-1,5-lactones from the corresponding glucopyranose precursors, demonstrating its suitability for analogous transformations in the arabinofuranose series.
Table 2: Comparison of Oxidation Methods for Hemiacetal to Lactone Conversion
| Oxidation Method | Key Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Parikh-Doering | DMSO, SO₃·py, Triethylamine | CH₂Cl₂, 0 °C to room temp. | Mild, non-cryogenic temperatures |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | CH₂Cl₂, -78 °C | High yields, wide functional group tolerance |
| PDC Oxidation | Pyridinium Dichromate (PDC) | CH₂Cl₂, room temp. | Mild, less acidic than other Cr(VI) reagents |
| TPAP/NMO | TPAP (catalytic), NMO (stoichiometric) | CH₂Cl₂, room temp. | Catalytic in ruthenium, mild conditions |
Alternative Synthetic Routes to Benzylated D-arabino-1,4-lactone Scaffolds
While the de novo synthesis of this compound from non-carbohydrate precursors is theoretically conceivable, such routes are generally complex, lengthy, and not commonly employed due to the challenges in establishing the required stereochemistry. The readily available chiral pool of carbohydrates makes D-arabinose the most logical and efficient starting material.
Syntheses starting from other common monosaccharides, such as D-xylose or D-ribose, would necessitate epimerization at one or more chiral centers to achieve the arabino configuration. These transformations typically involve multiple protection, deprotection, oxidation, and reduction steps, rendering such pathways significantly less efficient than the direct approach from D-arabinose. For instance, the conversion of D-xylose to L-arabinose has been reported, but it involves a multi-step sequence. Therefore, the derivation from D-arabinose remains the most practical and predominant synthetic strategy.
Synthetic Utility As an Advanced Intermediate in Glycoscience and Medicinal Chemistry
Pathways to Deoxycarbohydrates and 2-Deoxy Sugar Precursors
Deoxy sugars are integral components of numerous natural products, most notably DNA, and are crucial for the biological activity of many antibiotics and therapeutic agents. The synthesis of these compounds often requires precise and regioselective removal of a hydroxyl group, a task for which 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone is well-suited.
A novel and sustainable method for synthesizing 2-deoxy sugars utilizes a light-driven, catalyst-free approach. Research has demonstrated that aldono-1,4-lactones with a D-arabino configuration, such as this compound, can be efficiently converted into their corresponding 2-deoxy-aldono-1,4-lactone derivatives. This transformation is achieved through photochemical dealkyloxylation under UV light irradiation. The process is highly regioselective, targeting the C2 position without the need for catalysts or chemical additives, thus addressing many limitations of traditional synthesis methods. This reaction provides a direct pathway to 2-deoxy-D-arabino-hexono-1,4-lactone, a valuable precursor for various 2-deoxy sugars.
Interactive Data Table: Photochemical Deoxygenation of Various Aldono-1,4-lactones
| Substrate Configuration | Protecting Group | Ring Size | Product | Yield |
|---|---|---|---|---|
| d-ribo | Benzyl (B1604629) | 5-membered | 2-deoxy-d-ribo-1,4-lactone | Good |
| d-arabino | Benzyl | 5-membered | 2-deoxy-d-arabino-1,4-lactone | Good |
| d-xylo | Benzyl | 5-membered | 2-deoxy-d-xylo-1,4-lactone | Good |
| d-gluco | Benzyl | 6-membered | 2-deoxy-d-gluco-1,5-lactone | Moderate |
| d-rhamno | Benzyl | 6-membered | 2-deoxy-d-rhamno-1,5-lactone | Moderate |
The lactone ring of this compound is susceptible to nucleophilic attack. While strong reducing agents can lead to a simple ring-opened polyol, the reaction with specific carbon nucleophiles can be used to extend the carbon chain. This reactivity is crucial for building more complex sugar backbones. For instance, the controlled addition of a nucleophile to the carbonyl carbon, followed by subsequent chemical manipulations, allows for the regioselective introduction of new functional groups. This ring-opening strategy is a key step in transforming the five-carbon arabino scaffold into six-carbon hexose (B10828440) derivatives, including precursors for deoxy sugars.
Applications in Nucleoside and Nucleoside Analog Synthesis
Nucleosides and their analogs are cornerstones of antiviral and anticancer therapies. The arabinofuranose scaffold, readily accessible from this compound, is a component of several important nucleoside antibiotics and therapeutic agents. ntu.edu.sg The lactone serves as a precursor to 2,3,5-Tri-O-benzyl-D-arabinofuranose, a key intermediate for these syntheses. bioglyco.com
The synthesis of branched-chain nucleosides, which contain a carbon substituent on the sugar ring, often requires a starting material that allows for selective modification of the carbohydrate core. This compound can be converted to intermediates where the C2 or C3 position can be oxidized. The resulting ketone functionality can then be attacked by organometallic reagents (e.g., Grignard or organolithium reagents) to install the desired carbon branch. This sequence provides a reliable pathway to branched-chain sugar scaffolds, which can then be elaborated into nucleoside targets.
The inherent chirality of this compound is a critical asset for stereoselective synthesis. The three existing stereocenters (at C2, C3, and C4 of the furanose ring) direct the approach of incoming reagents, leading to a high degree of stereocontrol in subsequent reactions. When the lactone is reduced to the corresponding lactol (a cyclic hemiacetal), the formation of the anomeric center (C1) and its subsequent glycosylation with a nucleobase can be controlled to favor the formation of a specific anomer (α or β). The bulky benzyl protecting groups play a significant role in influencing the facial selectivity of these reactions, thereby enabling the synthesis of stereochemically pure nucleoside scaffolds. nih.gov
Synthesis of Glycosides and Complex Oligosaccharide Fragments
The construction of the glycosidic bond is a central challenge in carbohydrate chemistry. diva-portal.orgnih.gov Intermediates derived from this compound are valuable as glycosyl donors in the synthesis of arabinofuranosides, which are components of various important biopolymers. dtu.dk
The synthesis of a glycoside from the lactone first requires its conversion into a suitable glycosyl donor. This is typically achieved by reducing the lactone to the lactol, which exists in equilibrium with the open-chain hydroxy-aldehyde. This lactol can then be activated by converting its anomeric hydroxyl group into a good leaving group, such as a halide (e.g., bromide or chloride) or a trichloroacetimidate (B1259523). This "armed" glycosyl donor can then be reacted with a glycosyl acceptor (an alcohol, which could be another sugar) in the presence of a promoter to form the desired glycosidic linkage stereoselectively. The non-participating nature of the C2-O-benzyl ether group is particularly useful in strategies aimed at synthesizing challenging 1,2-cis-glycosidic linkages. frontiersin.orgnih.gov
Enabling Stereoselective Glycosylation Reactions
While not a glycosylating agent itself, this compound is a crucial precursor for creating highly effective glycosyl donors. The stereochemical outcome of a glycosylation reaction—the formation of the critical glycosidic bond—is highly dependent on factors such as the protecting groups on the glycosyl donor. The benzyl groups at the C-2, C-3, and C-5 positions of the arabinose scaffold play a significant role in influencing the stereoselectivity of subsequent glycosylation reactions.
The lactone is typically converted into a reactive glycosyl donor, such as a glycosyl trichloroacetimidate or thioglycoside. During the glycosylation reaction, the C-2 benzyl ether acts as a non-participating group. This prevents the formation of a cyclic acyl oxonium ion intermediate, which would direct the formation of a 1,2-trans-glycosidic bond. Instead, the absence of a participating group at C-2 allows for the formation of 1,2-cis-glycosidic linkages, which are often more challenging to synthesize. By carefully selecting the activation conditions and reaction partners, chemists can leverage the electronic and steric properties of the benzyl groups to control the anomeric selectivity, favoring the formation of either α or β-glycosides. bu.edu.egnih.govnih.gov The strategic placement of these protecting groups is fundamental to achieving high stereoselectivity in the assembly of complex oligosaccharides. nih.gov
Construction of Diverse Glycan Building Blocks
The synthesis of complex glycans requires a library of well-defined and differentially protected monosaccharide building blocks. nih.gov this compound is an archetypal example of such a foundational unit. Its structure allows for chemical manipulation at the anomeric carbon (C-1) after reduction of the lactone, and potentially at the hydroxyl groups after selective debenzylation.
Researchers utilize this lactone to synthesize a variety of advanced building blocks for the assembly of oligosaccharides. ulisboa.pt For instance, reduction of the lactone to the corresponding lactol, followed by activation, provides a glycosyl donor that can be coupled with a glycosyl acceptor. This process is a cornerstone of modern oligosaccharide synthesis, including automated glycan assembly. ulisboa.pt The resulting disaccharide, still bearing protecting groups, can be further elaborated into larger structures. The stability of the benzyl ethers makes the intermediate robust enough for multi-step synthetic sequences, a critical feature for the construction of biologically significant glycans like those found on cell surfaces or as part of natural products. nih.govnih.gov
Derivatization to Amino Sugars and Sugar Amino Acids
Amino sugars are fundamental components of numerous important biomolecules, including bacterial cell walls and antibiotics. The conversion of neutral sugars into amino sugars is a key transformation in medicinal chemistry.
Conversion to Azido Esters, Amino Esters, and Amino Acid Derivatives
This compound serves as a valuable starting material for the synthesis of arabinose-based amino sugars and sugar amino acids. A common synthetic strategy involves the initial reduction of the lactone to the corresponding hemiacetal (lactol). The resulting hydroxyl group at the anomeric position can then be converted into a good leaving group, such as a tosylate or triflate, allowing for nucleophilic substitution with an azide (B81097) source (e.g., sodium azide) to form a glycosyl azide.
The azide functional group is a versatile precursor to an amine. It can be reduced via methods like catalytic hydrogenation to yield the corresponding amino sugar derivative. Alternatively, the lactone can be opened to form a hydroxy ester, followed by functional group manipulations to introduce a nitrogen-containing moiety, ultimately leading to sugar amino acid derivatives. mdpi.com These derivatives are crucial building blocks for synthesizing glycopeptides and other complex glycoconjugates. mdpi.com
| Starting Material | Key Transformation Steps | Resulting Derivative Class |
| This compound | 1. Reduction to lactol2. Activation of anomeric position3. Nucleophilic substitution with azide | Glycosyl Azides |
| Glycosyl Azide | 1. Reduction of azide group (e.g., hydrogenation) | Amino Sugar Esters |
| This compound | 1. Ring opening to hydroxy ester2. Introduction of nitrogen functionality | Sugar Amino Acid Derivatives |
Generation of Unsaturated Carbohydrate Derivatives (Glycals)
Unsaturated sugars, particularly glycals (which contain an endocyclic double bond) and exoglycals (with an exocyclic double bond), are highly versatile intermediates in carbohydrate chemistry. They can be converted into a wide range of other sugar derivatives.
Modified Julia Olefination for Exoglycal Synthesis from Lactones
The synthesis of exoglycals from sugar lactones is a powerful transformation for creating C-glycoside analogues. nih.govrsc.org The Modified Julia Olefination (also known as the Julia-Kocienski olefination) is a prominent method for achieving this. researchgate.netorganic-chemistry.org The reaction involves the condensation of a carbonyl compound—in this case, a sugar lactone—with a metallated heteroarylalkylsulfone. tcichemicals.com
In this context, this compound can be reacted with a reagent like the anion of 1-phenyl-1H-tetrazol-5-yl methyl sulfone or a benzothiazolyl sulfone. researchgate.netorganic-chemistry.org The reaction proceeds via nucleophilic addition of the sulfone carbanion to the lactone's carbonyl group, followed by a sequence of steps culminating in an elimination reaction that forms the exocyclic double bond and extrudes sulfur dioxide. This method provides a reliable route to substituted exocyclic enol ethers derived from carbohydrates. nih.govresearchgate.net These exoglycals are valuable precursors for synthesizing C-glycosides, which are important due to their increased stability towards enzymatic hydrolysis compared to O-glycosides.
| Reagent | Substrate | Reaction Type | Product | Ref. |
| Benzothiazolyl sulfones | Sugar-derived lactones | Modified Julia Olefination | Tri- and tetrasubstituted exoglycals | researchgate.net |
| Fluorine-substituted sulfones | Functionalized lactones | Modified Julia Olefination | Monofluorinated exoglycals | researchgate.net |
| C-glucosylidene vinyl sulfones | Aldehydes | Julia Olefination | Carbohydrate-derived dienes | researchgate.net |
Role in Total Synthesis of Complex Natural Products
The ultimate demonstration of a building block's utility is its successful incorporation into the total synthesis of a complex, biologically active natural product or pharmaceutical agent. This compound has been identified as a key intermediate in the synthesis of complex molecules, including antiviral drugs. For example, it is listed as a synonym for "NSJ-Remdesivir-RS003," indicating its role as a registered starting material or intermediate in synthetic routes targeting the antiviral agent Remdesivir. clearsynth.com The synthesis of such complex molecules requires intermediates with specific stereochemistry and protecting group patterns, a role for which this lactone is well-suited.
Applications in the Synthesis of Biologically Active Compounds
The strategic placement of benzyl ethers on the 2, 3, and 5 positions of the D-arabino-1,4-lactone scaffold provides steric and electronic properties that are instrumental in controlling the stereochemistry of subsequent reactions. This control is paramount in the synthesis of nucleoside analogs, C-nucleosides, and other carbohydrate-based structures that exhibit potent biological activities, including antiviral and anticancer properties. The lactone can be readily converted into key intermediates such as 2,3,5-tri-O-benzyl-D-arabinofuranose and its derivatives, which serve as glycosyl donors in coupling reactions with various nucleobases and other heterocyclic systems.
Antiviral Nucleoside Analogs:
A significant application of this compound is in the synthesis of antiviral nucleoside analogs. A notable example is its role as a precursor in the synthesis of Remdesivir, a broad-spectrum antiviral agent. Although some synthetic routes for Remdesivir start from the corresponding ribono-lactone, the arabino-lactone serves as a critical starting material for accessing the required ribose configuration through stereochemical manipulation. The synthesis involves the conversion of the lactone to a suitable ribofuranose derivative that can be coupled with the pyrrolo[2,1-f] biosynth.combioglyco.comnih.govtriazine base.
| Target Compound Class | Key Intermediate Derived from Lactone | Example of Synthesized Biologically Active Compound | Therapeutic Area |
| Antiviral Nucleosides | 2,3,5-Tri-O-benzyl-D-arabinofuranosyl chloride | Remdesivir (precursor) | Antiviral |
| Antiviral Nucleosides | L-ribofuranose derivatives | L-nucleoside analogs | Antiviral |
The lactone is also instrumental in the synthesis of L-nucleoside analogs, which are enantiomers of the naturally occurring D-nucleosides and are known for their potent antiviral activities and improved pharmacokinetic profiles. The D-arabino-lactone can be transformed into L-ribose derivatives, which are then incorporated into the final L-nucleoside structures.
Anticancer Nucleoside Analogs:
In the realm of oncology, this compound is a valuable starting material for the synthesis of anticancer nucleoside analogs. For instance, derivatives of 2,3,5-tri-O-benzyl-D-arabinofuranose, which are directly accessible from the lactone, are key intermediates in the synthesis of Fludarabine. Fludarabine is a purine (B94841) analog used in the treatment of chronic lymphocytic leukemia. The arabinose configuration of the sugar moiety is crucial for its mechanism of action, which involves the inhibition of DNA synthesis in cancer cells.
| Target Compound Class | Key Intermediate Derived from Lactone | Example of Synthesized Biologically Active Compound | Therapeutic Area |
| Anticancer Nucleosides | 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl halides | Fludarabine | Anticancer |
| Anticancer Nucleosides | Arabinofuranosyl nucleosides | Cytarabine (Ara-C) analogs | Anticancer |
Furthermore, the versatility of this intermediate allows for the synthesis of a variety of other arabinofuranosyl nucleosides that are analogs of clinically important drugs like Cytarabine (Ara-C).
Other Biologically Active Compounds:
The synthetic utility of this compound extends beyond nucleoside analogs. It serves as a precursor for the synthesis of C-nucleosides, where the nucleobase is attached to the sugar via a carbon-carbon bond, leading to increased metabolic stability. Additionally, this lactone is a starting point for the preparation of iminosugars, which are carbohydrate mimetics with potential applications as glycosidase inhibitors for the treatment of metabolic disorders. The ability to stereoselectively reduce the lactone and further modify the resulting arabinofuranose provides access to a diverse range of chiral building blocks for medicinal chemistry.
| Target Compound Class | Synthetic Strategy | Potential Biological Application |
| C-Nucleosides | Reaction with organometallic reagents | Antiviral, Anticancer |
| Iminosugars | Reductive amination of derived intermediates | Glycosidase inhibition |
| Modified Carbohydrates | Stereoselective reduction and functionalization | Various therapeutic targets |
Chemical Transformations and Reactivity of 2,3,5 Tri O Benzyl D Arabino 1,4 Lactone
Reactivity of the Lactone Moiety
The lactone, a cyclic ester, is a key functional group in 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone, and its reactivity is central to the utility of this compound as a synthetic intermediate. The primary modes of reaction for the lactone moiety involve nucleophilic attack at the carbonyl carbon, leading to ring-opening or reduction.
The hydrolysis of the lactone ring in this compound can be achieved under both acidic and basic conditions, leading to the corresponding hydroxy acid, 2,3,5-Tri-O-benzyl-D-arabinonic acid.
Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to the ring-opened carboxylic acid. While this reaction is generally feasible, harsh acidic conditions may lead to the undesired cleavage of the benzyl (B1604629) ether protecting groups.
Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.commasterorganicchemistry.com This is followed by the reformation of the carbonyl double bond and cleavage of the endocyclic C-O bond, resulting in the formation of a carboxylate salt. youtube.comyoutube.commasterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the free 2,3,5-Tri-O-benzyl-D-arabinonic acid. masterorganicchemistry.com Saponification is generally an irreversible process under basic conditions because the resulting carboxylate is deprotonated and thus unreactive towards the alcohol. masterorganicchemistry.com
| Condition | Reagents | Product | Notes |
| Acidic Hydrolysis | H₃O⁺ | 2,3,5-Tri-O-benzyl-D-arabinonic acid | Risk of benzyl ether cleavage with harsh conditions. researchgate.net |
| Saponification | 1. NaOH or KOH, H₂O 2. H₃O⁺ | 2,3,5-Tri-O-benzyl-D-arabinonic acid | Forms the carboxylate salt initially; requires an acidic workup. |
The lactone ring of this compound can be reduced to the corresponding diol, 2,3,5-Tri-O-benzyl-D-arabinitol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). orgsyn.orgmasterorganicchemistry.com The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, leading to a tetrahedral intermediate which, upon further reduction and workup, yields the primary alcohol at C-1 and the secondary alcohol at C-4.
Alternatively, catalytic hydrogenation can be employed to reduce the lactone. For instance, the hydrogenation of arabinonic acid in equilibrium with its lactones over ruthenium catalysts has been shown to produce arabitol. researchgate.netresearchgate.net This suggests that under similar conditions, this compound could be reduced to 2,3,5-Tri-O-benzyl-D-arabinitol, although this would likely be accompanied by the cleavage of the benzyl ether protecting groups.
| Reducing Agent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 2,3,5-Tri-O-benzyl-D-arabinitol | A powerful reducing agent for esters and lactones. masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., Ru/C, H₂) | D-arabinitol | Reduction of the lactone and debenzylation would likely occur concurrently. researchgate.net |
Selective Deoxygenation at the C-2 Position
The selective removal of the hydroxyl group at the C-2 position of carbohydrate derivatives is a valuable transformation in the synthesis of biologically important 2-deoxy sugars.
Photoinduced electron-transfer (PET) has emerged as an efficient method for the deoxygenation at the C-2 position of aldonolactones. This methodology typically involves the derivatization of the C-2 hydroxyl group into a good electron-accepting group, such as a benzoyl or a 3-(trifluoromethyl)benzoyl ester. Irradiation of this derivative in the presence of a photosensitizer, like 9-methylcarbazole, leads to the formation of an excited state that can accept an electron. This initiates a cascade of reactions resulting in the cleavage of the C-O bond at the C-2 position and the formation of the corresponding 2-deoxy-lactone. This approach has been successfully applied to various D-galactono- and D-glucono-1,4-lactone derivatives to yield the corresponding 2-deoxy-hexono-1,4-lactones.
Modifications and Cleavage of the Benzyl Ether Protecting Groups
The benzyl ether groups in this compound serve to protect the hydroxyl groups from unwanted reactions. Their removal is a crucial step in many synthetic sequences to yield the final deprotected product.
Catalytic hydrogenation is a common and effective method for the cleavage of benzyl ethers. organic-chemistry.org The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. tcichemicals.com This process, known as hydrogenolysis, results in the formation of the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org The choice of solvent can influence the reaction rate and efficiency.
Catalytic transfer hydrogenation offers a milder alternative to traditional catalytic hydrogenation. organic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, is used to generate hydrogen in situ in the presence of a palladium catalyst. organic-chemistry.orgmdpi.com This technique avoids the need for high-pressure hydrogenation equipment and can be highly selective, often leaving other reducible functional groups intact. organic-chemistry.org
| Method | Catalyst | Hydrogen Source | Products |
| Catalytic Hydrogenation | Pd/C | H₂ gas | D-arabino-1,4-lactone and Toluene |
| Catalytic Transfer Hydrogenation | Pd/C | Formic acid or Ammonium formate | D-arabino-1,4-lactone and Toluene |
Oxidative Cleavage Methods
The oxidative cleavage of benzyl ethers offers an alternative to the more common hydrogenolysis, particularly when other functional groups in the molecule are sensitive to reduction. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are widely employed for this purpose, often exhibiting selectivity for certain types of benzyl ethers. rsc.orgnih.govorganic-chemistry.orgorganic-chemistry.org
Recent research has demonstrated the utility of light-driven methods for the selective deoxygenation of carbohydrate lactones. In a study involving a series of aldono-1,4-lactones, a compound closely related to the title lactone, this compound (referred to as 1b in the study), was efficiently converted to its corresponding 2-deoxy-aldono-1,4-lactone. nih.gov This transformation was achieved under photochemical conditions, highlighting a regioselective deoxygenation at the C-2 position. nih.gov While the primary focus of this study was deoxygenation, the underlying principle involves the cleavage of a carbon-oxygen bond, showcasing a modern approach to modifying the carbohydrate scaffold.
The general mechanism for DDQ-mediated cleavage of benzyl ethers involves a hydride transfer from the benzylic position to the DDQ molecule, forming a resonance-stabilized benzylic cation and the hydroquinone (B1673460) form of DDQ. rsc.orgrsc.orgresearchgate.net Subsequent reaction with water or another nucleophile leads to the deprotected alcohol and benzaldehyde. The efficiency and selectivity of this reaction can be influenced by steric and electronic factors within the substrate molecule.
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| This compound (1b ) | Photochemical dealkyloxylation | 2-deoxy-D-arabino-1,4-lactone | Not specified | nih.gov |
| General Benzyl Ethers | DDQ, MeCN, photoirradiation | Corresponding Alcohols | Good to Excellent | nih.gov |
Differential Stability and Regioselective Removal of Benzyl Ethers
The three benzyl ether groups in this compound, located at the C-2, C-3, and C-5 positions, may exhibit different reactivities towards deprotection reagents due to their distinct steric and electronic environments. This differential stability can be exploited for the regioselective removal of a single benzyl group, unmasking a specific hydroxyl group for further functionalization.
Lewis acids are known to facilitate the regioselective de-O-benzylation of poly-benzylated sugars. nih.gov For instance, boron trichloride (B1173362) (BCl₃) has been shown to selectively deprotect 1,2- or 1,3-cis oriented secondary benzyl ethers in C-glycosyl derivatives. atlanchimpharma.com While specific studies on this compound are limited, the principles derived from related carbohydrate systems are applicable. The reactivity of benzyl ethers towards Lewis acids is influenced by the ability of the Lewis acid to coordinate with the oxygen atoms of the sugar ring, leading to selective cleavage.
Catalytic transfer hydrogenation is another method that can achieve regioselective debenzylation. The choice of catalyst, solvent, and hydrogen donor can influence which benzyl group is preferentially removed. researchgate.netchemrxiv.org For example, the anomeric O-benzyl group in some differentially protected carbohydrates can be selectively removed while other O-benzyl and O-benzylidene groups remain intact. While the title compound is a lactone and does not have an anomeric benzyl group in the traditional sense, the principle of differential reactivity based on position and steric accessibility remains relevant.
The relative stability of the benzyl ethers in this compound is expected to follow the general trend observed in other furanose systems: primary (C-5) > secondary (C-2, C-3). However, the specific stereochemistry of the arabino configuration will also play a crucial role in determining the accessibility of each benzyl group to the catalyst or reagent.
| Method | Reagents | Selectivity | General Application | Reference |
| Lewis Acid-mediated Debenzylation | BCl₃, SnCl₄, TiCl₄ | Often selective for specific secondary positions based on stereochemistry. | Regioselective deprotection of poly-benzylated sugars. | nih.govatlanchimpharma.comresearchgate.net |
| Catalytic Transfer Hydrogenation | Pd/C, HCO₂NH₄ | Can be tuned to selectively remove certain benzyl ethers. | Selective deprotection in the presence of other sensitive groups. | researchgate.netchemrxiv.org |
| Diisobutylaluminum hydride (DIBAL-H) | DIBAL-H | Can show regioselectivity in debenzylation of cyclodextrins. | Controlled removal of benzyl groups. | researchgate.net |
Stereochemical Considerations in Transformations Involving the 2,3,5 Tri O Benzyl D Arabino 1,4 Lactone Scaffold
Diastereoselective Control in Nucleophilic Additions and Ring-Opening Reactions
Nucleophilic attack on the electrophilic carbonyl carbon of the 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone is a key transformation that can lead to either the formation of a lactol or a ring-opened product. The control of diastereoselectivity in these reactions is governed by the principles of asymmetric induction, where the resident stereogenic centers of the lactone dictate the stereochemistry of the newly formed center. researchgate.net
High diastereoselectivity requires well-defined spatial interactions between the substrate and the incoming nucleophile, which is achieved through conformational control. researchgate.net The rigid conformation imposed by the benzyl (B1604629) protecting groups on the lactone scaffold creates two distinct faces for nucleophilic approach to the planar carbonyl group. Steric hindrance from the existing substituents, particularly the benzyl group at C2, typically directs the nucleophile to attack from the less hindered face of the ring. This principle of steric approach control is fundamental to predicting the stereochemical outcome.
For instance, in a reduction reaction using a hydride reagent, the hydride will preferentially add to the face opposite the most sterically demanding substituents, leading to the formation of one diastereomer of the corresponding lactol (2,3,5-tri-O-benzyl-D-arabinofuranose) in excess. Similarly, the addition of organometallic reagents (e.g., Grignard or organolithium compounds) to the carbonyl group results in the formation of a new carbon-carbon bond and a new stereocenter. The stereoselectivity of this addition is also controlled by the steric environment around the carbonyl group.
Ring-opening reactions, often initiated by strong nucleophiles like hydroxide (B78521) or alkoxides, proceed through a tetrahedral intermediate formed by the attack on the carbonyl carbon. Subsequent collapse of this intermediate cleaves the endocyclic C-O bond, yielding a linear, functionalized arabinitol derivative. The stereochemistry at C2, C3, and C4 remains intact, while the newly formed hydroxyl group at C1 has its configuration determined by the initial diastereoselective nucleophilic attack.
Anomeric Stereocontrol in Subsequent Glycosylation Reactions
To be used as a glycosyl donor, the this compound must first be converted into a suitable derivative, typically by reduction to the corresponding lactol (hemiacetal), which establishes the anomeric center at C1. This hemiacetal can then be activated to form a glycosyl donor, such as a glycosyl halide or trichloroacetimidate (B1259523). The stereocontrol of the subsequent glycosylation reaction—the formation of an α- or β-glycoside—is a significant challenge in carbohydrate synthesis.
The stereochemical outcome at the anomeric center is heavily dependent on the nature of the protecting group at the adjacent C2 position. mdpi.com As the 2,3,5-Tri-O-benzyl-D-arabinofuranosyl donor possesses a non-participating benzyl ether at C2, it cannot provide anchimeric assistance to block the α-face and direct the formation of a 1,2-trans glycoside (a β-arabinofuranoside). mdpi.comresearchgate.net
Consequently, glycosylation reactions with this donor often proceed through a flattened oxacarbenium ion intermediate. The stereoselectivity is then governed by a complex interplay of factors including the anomeric effect, solvent polarity, promoter/activator choice, and the reactivity of the glycosyl acceptor. The anomeric effect generally favors the formation of the α-glycoside. However, achieving high selectivity can be difficult, and often, mixtures of α and β anomers are obtained. nih.gov For example, reactions of 2,3,5-tri-O-benzyl-D-arabinofuranosyl halides with nucleophiles have been reported to yield anomeric mixtures of C-glycosyl products, highlighting the challenge of controlling the stereochemical outcome at the anomeric center with this scaffold. researchgate.net Therefore, careful optimization of reaction conditions is essential to achieve the desired anomeric stereocontrol in glycosylations involving donors derived from this compound.
| Glycosyl Donor System | Key Influencing Factor | Predicted Major Product |
|---|---|---|
| C2-O-Benzyl (non-participating) | Anomeric Effect / Reaction Conditions | α-Glycoside or α/β Mixture |
| C2-O-Acyl (participating) | Neighboring Group Participation | β-Glycoside (1,2-trans) |
Compound Index
| Compound Name |
|---|
| This compound |
| 2,3,5-tri-O-benzyl-D-arabinofuranose |
| 2,3,5-tri-O-benzyl-D-arabinofuranosyl halide |
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation in Synthetic Pathways (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the arabino-lactone core and the benzyl (B1604629) protecting groups.
In a typical ¹H NMR spectrum of the compound, the protons of the furanose ring and the benzyl groups resonate at characteristic chemical shifts. The anomeric proton and other protons on the lactone ring appear in a specific region of the spectrum, and their coupling constants provide valuable information about their relative stereochemistry. The methylene (B1212753) protons of the three benzyl groups typically appear as distinct singlets or complex multiplets, while the aromatic protons of the benzyl groups are observed in the downfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing a count of all unique carbon atoms in the molecule. The carbonyl carbon of the lactone ring is readily identifiable by its characteristic downfield chemical shift. The carbons of the furanose ring and the benzylic carbons also appear at predictable chemical shifts, further confirming the structure of the molecule.
Table 1: Representative NMR Spectroscopic Data
| Technique | Description | Typical Chemical Shift (δ) Range |
| ¹H NMR | Provides information on the proton environment and connectivity. | Aromatic Protons (Benzyl): 7.20-7.40 ppm; Benzyl CH₂: 4.50-4.90 ppm; Furanose Ring Protons: 3.60-4.70 ppm |
| ¹³C NMR | Determines the number and type of carbon atoms. | Carbonyl (C=O): ~174 ppm; Aromatic Carbons: 127-138 ppm; Furanose Ring Carbons: 68-83 ppm; Benzyl CH₂: ~73 ppm |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric form.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are vital for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the conversion of starting materials to the desired product. The reaction progress can be visualized by spotting the reaction mixture on a TLC plate alongside the starting material. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, which will have a different retention factor (Rƒ) value. The choice of eluent system (a mixture of solvents) is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher-resolution method for purity assessment. Reversed-phase HPLC is commonly employed for the analysis of protected carbohydrates. The benzyl groups in this compound impart significant hydrophobicity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the sample is determined by the area of the peak corresponding to the product in the chromatogram.
Table 2: Chromatographic Parameters for Analysis
| Method | Typical Stationary Phase | Typical Mobile Phase | Application |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane mixtures | Reaction monitoring, qualitative purity check |
| HPLC | C18 | Acetonitrile/Water gradient | Quantitative purity assessment, impurity profiling |
Mass Spectrometry for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for identifying any potential impurities. The molecular formula of the compound is C₂₆H₂₆O₅, which corresponds to a molecular weight of approximately 418.48 g/mol .
Soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate intact molecular ions. In positive ion mode, the compound is often observed as a sodium adduct [M+Na]⁺ or a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, providing structural information that can help to confirm the identity of the compound and to characterize any impurities that may be present in the sample.
Table 3: Mass Spectrometric Data for Molecular Confirmation
| Technique | Ionization Mode | Expected Ion (m/z) | Purpose |
| ESI-MS | Positive | [M+Na]⁺ (~441.17), [M+H]⁺ (~419.18) | Molecular weight confirmation |
| HRMS | Positive | Precise m/z of adducts | Elemental composition confirmation |
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes to 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone
The synthesis of this compound and related compounds is an area of active development, with a focus on improving efficiency, scalability, and sustainability.
One established convenient route proceeds through an allyl glycoside intermediate. researchgate.net This strategy was developed to circumvent difficulties in the final hydrolysis step of earlier methods, which often resulted in low yields or concomitant O-debenzylation under harsh conditions. researchgate.net The use of an allyl ether allows for cleavage under mildly acidic conditions after isomerization, providing a more reliable pathway to the desired arabinofuranose precursor. researchgate.net
More recently, photochemical methods have emerged as a powerful and sustainable alternative for modifying carbohydrate lactones. acs.orgnih.gov A catalyst- and additive-free protocol utilizing UV light has been detailed for the regioselective dealkyloxylation of carbohydrate-derived lactones to produce 2-deoxy lactones. acs.orgnih.gov This environmentally friendly approach demonstrates high step economy and functional group compatibility, efficiently converting aldono-1,4-lactones with a D-arabino configuration into their 2-deoxy counterparts. nih.gov Such light-driven transformations represent a significant advance in creating sustainable synthetic pathways. nih.gov
| Synthetic Strategy | Key Features | Advantages | Reference |
| Allyl Glycoside Route | Intermediate protection with an allyl group. | Avoids harsh hydrolysis conditions; improved yields over previous methods. | researchgate.net |
| Photochemical Deoxygenation | UV light-driven, catalyst- and additive-free. | High sustainability and step economy; excellent functional group compatibility. | acs.orgnih.gov |
Exploration of New Derivatization Strategies for Advanced Materials and Probes
The inherent reactivity of the lactone functionality makes this compound a versatile scaffold for chemical modification. Research is focused on leveraging this reactivity to create advanced materials and molecular probes.
A primary derivatization strategy involves the ring-opening of the lactone. For over half a century, it has been known that carbohydrate lactones undergo ring opening when treated with amines to form aldonamides. researchgate.net By using long-chain primary amines, amphiphilic structures can be generated that have applications as emulsifying agents or liquid crystals. researchgate.net This principle can be extended to create novel glycodendrimers and other supramolecular assemblies with tailored hydrophobic and hydrophilic regions. researchgate.net
Furthermore, the lactone can be reduced to the corresponding hemiacetal, which then serves as a precursor for C-glycosides. This transformation opens up pathways to a wide array of carbon-linked sugar analogs, which are often more stable towards enzymatic cleavage than their O-glycoside counterparts and are valuable in drug discovery.
Modern organocatalysis offers sophisticated tools for the site-selective functionalization of carbohydrates, which could be applied to derivatives of the lactone. nih.gov Chiral catalysts can direct acylation, glycosylation, or other modifications to specific hydroxyl groups after the lactone ring has been opened, enabling the synthesis of highly complex and well-defined molecular architectures for use as biological probes or advanced materials. nih.gov
Integration into Automated and Flow Chemistry Platforms for Scalable Production
The increasing demand for complex carbohydrates for biological and materials science applications has spurred the development of automated synthesis platforms. While this compound itself is a building block, the principles of automated synthesis are highly relevant for its subsequent use in constructing larger oligosaccharides or other complex molecules. researchgate.net
Automated solution-phase synthesis, facilitated by techniques such as fluorous-tag assisted purification, has been successfully applied to the production of challenging β-1,4-mannuronate and β-1,4-mannan oligomers. acs.org This approach allows for repeated reaction cycles under homogeneous conditions with efficient purification, enabling the rapid assembly of oligosaccharides up to hexasaccharides. acs.org Similar platforms could be readily adapted for processes involving this compound or its derivatives, significantly accelerating research and enabling scalable production.
The transition from batch to flow chemistry also presents a promising avenue for the synthesis and derivatization of carbohydrate lactones. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling. Integrating the synthesis of key intermediates like this compound into continuous flow systems could streamline production and facilitate in-line purification and subsequent reaction steps.
Computational Studies on Reactivity and Selectivity in Carbohydrate Lactone Systems
Computational chemistry provides powerful insights into the mechanisms, reactivity, and selectivity of chemical reactions involving carbohydrate lactones. Density Functional Theory (DFT) and other computational methods are increasingly used to rationalize experimental observations and predict outcomes.
For instance, computational studies were crucial in elucidating the mechanistic details of the light-driven deoxygenation of carbohydrate lactones. acs.org These studies investigated both singlet and triplet energy manifolds to determine the operative pathway, revealing that the reaction likely proceeds through a nearly barrierless 1,5-hydrogen shift in the excited singlet state. acs.org This understanding is vital for optimizing reaction conditions and extending the methodology to other substrates.
In other lactone systems, computational tools like DFT and microkinetic analysis have been used to investigate reaction mechanisms and identify selectivity-determining species. aalto.fi While not performed on this compound itself, these studies on related molecules like γ-valerolactone demonstrate the power of computational chemistry to explore the effects of catalysts, solvents, and surface coverage on reaction barriers and energies. aalto.fi Applying these computational approaches to the derivatization of carbohydrate lactones can help in rationalizing stereochemical outcomes and designing more selective catalysts for glycosylation and other functionalization reactions. nih.gov
| Computational Method | Application in Lactone Chemistry | Key Insights | Reference |
| DFT (Time-Dependent) | Elucidating photochemical reaction mechanisms. | Determination of excited state pathways (singlet vs. triplet), identification of low-energy transition states. | acs.org |
| DFT & Microkinetics | Investigating catalytic hydrodeoxygenation. | Identification of selectivity-determining intermediates and reaction pathways on catalyst surfaces. | aalto.fi |
| Modeling | Rationalizing site-selective organocatalysis. | Understanding catalyst-substrate interactions to explain and predict regioselectivity in functionalization reactions. | nih.gov |
Q & A
What are the key synthetic strategies for preparing 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone, and how do reaction conditions influence stereochemical outcomes?
Answer:
The synthesis typically involves benzyl protection of hydroxyl groups on D-arabinose derivatives followed by oxidation to form the lactone. For example, benzyl-protected carbohydrates (e.g., 2,3,5-Tri-O-benzyl-D-arabinofuranose) can be oxidized using reagents like TEMPO/NaClO to yield the lactone . Reaction conditions such as temperature, solvent polarity, and catalyst choice critically affect stereoselectivity. For instance, palladium-catalyzed arylation of exo-glycals requires anhydrous conditions and aryl iodides to preserve the lactone’s stereochemistry . Characterization via -NMR and -NMR is essential to confirm the absence of epimerization and regioisomeric byproducts .
How does this compound serve as a precursor in nucleoside analog synthesis, and what methodological challenges arise in coupling reactions?
Answer:
This lactone is a key chiral intermediate for synthesizing 2′-C-methyl nucleoside analogs, which exhibit antitumor activity by inhibiting DNA synthesis. The benzyl groups protect reactive hydroxyls during glycosylation with nucleobases (e.g., adenine or cytosine). Challenges include:
- Regioselectivity: Ensuring coupling occurs at the anomeric carbon (C1) without side reactions at other positions.
- Deprotection: Selective removal of benzyl groups (e.g., using H/Pd-C) without degrading the lactone ring or nucleobase .
Optimization involves kinetic studies with varying catalysts (e.g., Lewis acids like TMSOTf) and monitoring by HPLC-MS to track coupling efficiency .
What enzymatic systems interact with structurally related lactones (e.g., D-arabino-1,4-lactone), and how might benzyl protection alter substrate specificity?
Answer:
Enzymes such as D-arabinono-1,4-lactone oxidase (EC 1.1.3.37) and hydrolases (e.g., BmulJ_04915 from Burkholderia multivorans) act on unprotected lactones. For example, BmulJ_04915 hydrolyzes D-arabino-1,4-lactone with a of ~5 s . However, benzyl groups introduce steric hindrance, likely reducing binding affinity to these enzymes. Advanced studies use molecular docking simulations (e.g., AutoDock Vina) to compare binding energies of benzylated vs. non-benzylated substrates .
How can researchers resolve contradictions in reported bioactivity data for benzylated lactones, particularly regarding antitumor mechanisms?
Answer:
Discrepancies may arise from differences in cell lines, assay protocols, or impurities. For example:
- Apoptosis vs. Necrosis: Flow cytometry with Annexin V/PI staining distinguishes mechanisms .
- Metabolic Stability: LC-MS/MS quantifies intracellular lactone levels to rule out false negatives due to rapid degradation .
Standardized protocols (e.g., NCI-60 screening) and orthogonal assays (e.g., mitochondrial membrane potential assays) improve reproducibility .
What advanced analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- X-ray Crystallography: Resolves absolute configuration and confirms lactone ring conformation .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (CHO, MW 418.48 g/mol) and detects trace byproducts .
- Dynamic NMR: Monitors ring-opening kinetics in protic solvents (e.g., DO) to assess stability .
How does the stereochemistry of this compound influence its reactivity in glycosylation reactions?
Answer:
The 3S,4R,5R configuration directs nucleophilic attack to the β-face of the lactone, favoring α-glycosidic bond formation in nucleosides. Computational studies (e.g., DFT at B3LYP/6-31G* level) predict transition-state geometries, while -NMR coupling constants () experimentally verify anomeric configuration . Racemization risks are minimized using low-temperature (-78°C) conditions and non-polar solvents (e.g., toluene) .
What are the limitations of current synthetic routes to this lactone, and how can they be addressed?
Answer:
- Low Yields in Multi-Step Sequences: Protecting group strategies (e.g., trityl for transient protection) reduce steps .
- Scalability Issues: Continuous-flow reactors improve oxidation step efficiency (e.g., using RuO) .
- Purification Challenges: Flash chromatography with gradient elution (hexane:EtOAc) separates diastereomers .
How is this compound utilized in the synthesis of branched-chain sugars, and what applications do these derivatives have?
Answer:
The lactone serves as a chiron for synthesizing 2-C-methyl arabinonolactones via Kiliani cyanohydrin extension. For example, reaction with NaCN yields branched intermediates used in antiviral nucleosides . Applications include:
- Antiviral Agents: 2′-C-methyl analogs inhibit HCV NS5B polymerase.
- Glycomimetics: Branched sugars mimic natural glycans for lectin-binding studies .
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 418.48 g/mol | |
| Melting Point | 123°C (related lactone) | |
| Specific Rotation () | Not reported; see D-Threono-1,4-lactone: [α] -27.0° (c=1, HO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
